molecular formula C19H22Cl2N4O2 B14726941 1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] CAS No. 13908-71-9

1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]

Cat. No.: B14726941
CAS No.: 13908-71-9
M. Wt: 409.3 g/mol
InChI Key: NPAPTMFFWIVXJJ-UHFFFAOYSA-N
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Description

1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two urea groups linked to a central methanediyldibenzene core, with each urea group further substituted with a 2-chloroethyl moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] typically involves the reaction of methanediyldibenzene with 3-(2-chloroethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as primary amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.

Scientific Research Applications

1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of anticancer agents or other pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The 2-chloroethyl groups can also participate in alkylation reactions, leading to the modification of nucleophilic sites on biomolecules. These interactions can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] can be compared with other similar compounds, such as:

    1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-phenylthiourea]: This compound has thiourea groups instead of urea groups, which can lead to different chemical reactivity and biological activity.

    1,1’-(Butane-1,4-diyl)bis[3-(2-chloroethyl)urea]: This compound has a butane linker instead of a methanediyldibenzene core, which can affect its overall structure and properties.

The uniqueness of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

CAS No.

13908-71-9

Molecular Formula

C19H22Cl2N4O2

Molecular Weight

409.3 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[4-[[4-(2-chloroethylcarbamoylamino)phenyl]methyl]phenyl]urea

InChI

InChI=1S/C19H22Cl2N4O2/c20-9-11-22-18(26)24-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)25-19(27)23-12-10-21/h1-8H,9-13H2,(H2,22,24,26)(H2,23,25,27)

InChI Key

NPAPTMFFWIVXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)NCCCl)NC(=O)NCCCl

Origin of Product

United States

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